N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide” is a compound that contains an imidazole and thiazole ring, both of which are five-membered heterocyclic moieties . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs . Thiazole derivatives have been found in many potent biologically active compounds and have several biological activities .
Molecular Structure Analysis
The imidazole ring in the compound is characterized by three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The thiazole ring contains three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide” are not available in the retrieved papers, imidazole and thiazole derivatives are known to undergo various chemical reactions due to their broad range of chemical properties .Scientific Research Applications
Anticancer Activity
This compound has been studied for its potential anticancer properties. It has been compared with well-known anticancer drugs like Cisplatin and Sorafenib for its cytotoxic effects on a range of human cancer cell lines .
Anti-inflammatory Applications
Research suggests that derivatives of imidazo[2,1-b]thiazole may act as selective COX-2 inhibitors, which are important in the development of non-steroidal anti-inflammatory drugs (NSAIDs). These drugs can relieve inflammation, fever, and pain by inhibiting cyclooxygenase .
Antitumor Activity
Some derivatives have shown potent effects on human tumor cell lines, including prostate cancer. This indicates a potential for the development of new therapeutic agents targeting various forms of cancer .
Antiviral Activity
Bis-heterocycles, which include imidazo[2,1-b]thiazole derivatives, have diverse biological activities including antiviral properties. This could be significant in the development of treatments for viral infections .
Antibacterial Properties
These compounds have also been associated with antibacterial activities, which could be beneficial in combating bacterial infections and diseases .
Tuberculostatic Applications
The compound’s derivatives have been found to have tuberculostatic activities, which means they could be used in the treatment of tuberculosis by inhibiting the growth of Mycobacterium tuberculosis .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit broad-spectrum antiproliferative activity against various cancer cell lines .
Mode of Action
It’s known that imidazo[2,1-b]thiazole derivatives can interact with their targets and cause changes that inhibit cell proliferation
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways leading to antiproliferative effects
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy
Result of Action
It’s known that imidazo[2,1-b]thiazole derivatives can exhibit antiproliferative effects, suggesting that this compound may also have similar effects
Action Environment
It’s known that environmental factors can significantly impact the action of a compound
properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-26-17-8-4-5-13-11-18(27-19(13)17)20(25)22-15-7-3-2-6-14(15)16-12-24-9-10-28-21(24)23-16/h2-12H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWFRHXMEBPFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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